molecular formula C17H13N3O B11466604 4-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazole

4-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazole

Cat. No.: B11466604
M. Wt: 275.30 g/mol
InChI Key: LSBUCZIUVCZNEL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both pyrimidine and benzimidazole rings in its structure makes it a unique scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. One common method involves heating the reactants under reflux in pyridine to form the desired product . Another approach uses a one-pot three-component reaction involving 2-aminobenzimidazole, aromatic aldehydes, and an active CH component under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For example, the use of nano-catalysts such as ZnO@SO3H@Tropine has been reported to provide high yields and efficient synthesis . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of ubiquitin-specific protease 5 (USP5) and MYCN in neuroblastoma cells . This inhibition leads to increased ubiquitination and degradation of target proteins, thereby exerting its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazole is unique due to the presence of the 4-methoxyphenyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural modification distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

4-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C17H13N3O/c1-21-13-8-6-12(7-9-13)15-10-11-18-17-19-14-4-2-3-5-16(14)20(15)17/h2-11H,1H3

InChI Key

LSBUCZIUVCZNEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC4=CC=CC=C4N23

Origin of Product

United States

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